6α-羟基克罗地-3,13-二烯-16,15-内酯-18-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related clerodane diterpenes involves complex organic reactions, including photosensitized oxygenation and furan reactions. For instance, the synthesis of similar compounds like 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide has been described through furan photosensitized oxygenation reaction of hardwickiic acid (Imamura & Costa, 2000).

Molecular Structure Analysis

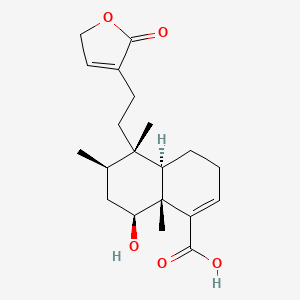

The molecular structure of clerodane diterpenes is characterized by a complex cyclic skeleton with multiple functional groups attached, which are crucial for their biological activity. The structure elucidation of these compounds typically relies on advanced spectroscopic techniques such as NMR and mass spectrometry.

Chemical Reactions and Properties

Clerodane diterpenes undergo various chemical reactions, including biotransformation by microorganisms which can modify their structure and enhance their biological activity. For example, biotransformation of 16-oxacleroda-3,13(14)E-dien-15-oic acid by Rhizopus stolonifer produced a novel derivative with increased antifungal activity (Kumar, Saha, & Saha, 2016).

科学研究应用

抗菌活性

该化合物在对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 方面显示出潜力,MRSA 是一种细菌,通常会导致患者无法治疗和致命的感染 {svg_1}. 该化合物表现出显着的抗 MRSA 活性,表明其作为治疗 MRSA 感染的治疗剂的潜力 {svg_2}.

抗癌活性

已发现该化合物可诱导人膀胱癌细胞凋亡 {svg_3}. 它以浓度和时间依赖性方式抑制细胞增殖,导致细胞周期在 G0/G1 期停滞 {svg_4}. 这表明它作为治疗膀胱癌的治疗剂的潜力 {svg_5}.

氧化应激诱导

该化合物诱导活性氧物质过度产生并降低线粒体膜电位 {svg_6}. 这导致 Bcl-2 表达减少,以及细胞质细胞色素 c、切割的 PARP-1 和 caspase-3 水平升高 {svg_7}. 这表明它可能用于旨在诱导癌细胞氧化应激的疗法 {svg_8}.

细胞周期停滞

已发现该化合物会导致细胞周期在 G0/G1 期停滞 {svg_9}. 它抑制 cyclin D1 和细胞周期蛋白依赖性激酶 2 和 4 的表达,并导致 p21、p27Kip1 和 p53 水平升高 {svg_10}. 这表明它可能用于旨在抑制细胞增殖的疗法 {svg_11}.

抑制 EGFR 相关信号通路

已发现该化合物可降低 pEGFR、pMEK1/2、pERK1/2、pAkt、pmTOR、pP70S6K1、HIF-1α、c-Myc 和 VEGF 的水平 {svg_12}. 这表明它可能用于旨在抑制 EGFR 相关信号通路的疗法 {svg_13}.

他莫昔芬治疗的增敏剂

已发现该化合物可使乳腺癌细胞对他莫昔芬 (TMX) 治疗敏感 {svg_14}. 它以剂量依赖性方式抑制 MCF-7 和 MDA-MB-231 细胞系的生长,对 MDA-MB 231 细胞的抑制更强 {svg_15}. 这表明它可能与 TMX 联合使用作为增敏剂,用于治疗乳腺癌 {svg_16}.

安全和危害

未来方向

属性

IUPAC Name |

(4aR,5S,6R,8S,8aR)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-12-11-16(21)20(3)14(17(22)23)5-4-6-15(20)19(12,2)9-7-13-8-10-25-18(13)24/h5,8,12,15-16,21H,4,6-7,9-11H2,1-3H3,(H,22,23)/t12-,15-,16+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZFMPBFLWOFS-JJOBAADDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。